molecular formula C14H14ClNO3 B5148266 N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B5148266
M. Wt: 279.72 g/mol
InChI Key: TZAKPPJTXVOAAE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a furan ring substituted with a carboxamide group, a chloro-methoxyphenyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxyaniline and 2,5-dimethylfuran-3-carboxylic acid.

    Amidation Reaction: The key step involves the amidation of 3-chloro-4-methoxyaniline with 2,5-dimethylfuran-3-carboxylic acid. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide can be compared with similar compounds such as:

    N-(3-chloro-4-methoxyphenyl)-4-hydroxybenzamide: Similar in structure but with a hydroxybenzamide group instead of a furan ring.

    N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide: Contains additional methoxy groups on the benzamide ring.

  • N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : A more complex structure with additional functional groups.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-8-6-11(9(2)19-8)14(17)16-10-4-5-13(18-3)12(15)7-10/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAKPPJTXVOAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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